molecular formula C30H39NO4 B1238824 (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid

(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid

Cat. No. B1238824
M. Wt: 477.6 g/mol
InChI Key: GQGRDYWMOPRROR-ZIFKCHSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid is a member of biphenyls.

Scientific Research Applications

Insecticidal Properties

Research conducted on compounds related to (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid indicates potential insecticidal properties. A study found that synthesized amides of 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid demonstrated insecticidal activity against specific insects like the tick Boophilus microplus and the flour beetle Tribolium confusum (Nair, Mansingh & Burke, 1986).

Antimicrobial and Cytotoxic Properties

Certain benzoic acid derivatives, which bear structural resemblance to (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid, have been investigated for their antimicrobial and cytotoxic properties. For instance, studies on prenylated benzoic acid derivatives isolated from Piper hispidum revealed moderate cytotoxic activity against certain cell lines, indicating a potential for development in antimicrobial and anticancer treatments (Friedrich et al., 2005).

Antioxidant Activity

Related compounds, specifically diarylheptanoids, isolated from various plants, have demonstrated significant antioxidant properties. These compounds, due to their structural similarities, may provide insights into the antioxidant potential of (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid. These antioxidant properties are crucial in the exploration of therapeutic applications, particularly in the context of oxidative stress-related diseases (Li et al., 2012).

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on similar compounds to understand how their chemical structure influences their biological activity. Such studies provide valuable insights for the potential applications of (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid in medicinal chemistry and drug design (Prabhakar, 1992).

properties

Molecular Formula

C30H39NO4

Molecular Weight

477.6 g/mol

IUPAC Name

(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid

InChI

InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1+/t26-,27-,28-,30+/m0/s1

InChI Key

GQGRDYWMOPRROR-ZIFKCHSBSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C/CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O

SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Reactant of Route 2
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Reactant of Route 3
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Reactant of Route 4
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Reactant of Route 5
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid

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